Hydrazinecarbothioamide, N-(4-methylphenyl)-2-phenyl-
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Overview
Description
Hydrazinecarbothioamide, N-(4-methylphenyl)-2-phenyl- is an organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 4-methylphenyl and a 2-phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-(4-methylphenyl)-2-phenyl- typically involves the reaction of 4-methylphenyl isothiocyanate with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N-(4-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Scientific Research Applications
Hydrazinecarbothioamide, N-(4-methylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, N-(4-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbothioamide, N-(3-fluoro-4-methylphenyl)-
- Hydrazinecarbothioamide, N-(4-methoxyphenyl)-
- Hydrazinecarbothioamide, N-(2,6-dichlorophenyl)-
Uniqueness
Hydrazinecarbothioamide, N-(4-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
CAS No. |
22814-94-4 |
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Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
1-anilino-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C14H15N3S/c1-11-7-9-12(10-8-11)15-14(18)17-16-13-5-3-2-4-6-13/h2-10,16H,1H3,(H2,15,17,18) |
InChI Key |
LNQFXHLSBUXMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC2=CC=CC=C2 |
Origin of Product |
United States |
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